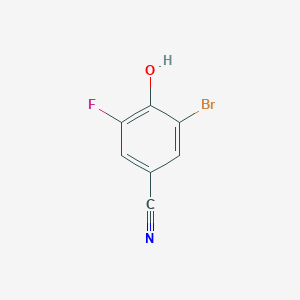

3-Bromo-5-fluoro-4-hydroxybenzonitrile

説明

“3-Bromo-5-fluoro-4-hydroxybenzonitrile” is a chemical compound with the molecular formula C7H3BrFNO . It has a molecular weight of 200.01 g/mol . This compound is part of a collection of unique chemicals provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom at the 3rd position, a fluorine atom at the 5th position, a hydroxyl group at the 4th position, and a nitrile group attached .科学的研究の応用

Environmental Fate and Degradation

Bromoxynil, a halogenated aromatic nitrile herbicide, undergoes anaerobic biodegradation under various conditions, including denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic environments. It's degraded through reductive debromination to 4-cyanophenol, further transforming to phenol and eventually to carbon dioxide, indicating diverse anaerobic degradation pathways (Knight et al., 2003).

Synthesis and Environmental Friendliness

Research has also focused on developing high atom-efficient and environmentally friendly methods for preparing bromoxynil and its esters, particularly for herbicidal applications in controlling broad-leafed weeds. This highlights efforts to enhance the production efficiency and environmental compatibility of such compounds (Subbarayappa et al., 2010).

Structural Studies

Structural investigations into halogenated aromatic nitriles, including isostructural and polymorphic studies, provide a fundamental understanding of their molecular configurations and potential reactivity or interaction with other substances. This research can be crucial for designing more effective and selective compounds for various applications (Britton, 2006).

Biological Interactions

Studies on the primary effects of bromoxynil suggest its role in inducing plant cell death may involve cytosol acidification, a mechanism that could be leveraged in designing targeted herbicides or understanding plant-pathogen interactions (Morimoto & Shimmen, 2008).

作用機序

Target of Action

It is known that this compound is used as a reactant in the preparation of tetrazoles , suggesting that it may interact with enzymes or receptors involved in tetrazole synthesis or metabolism.

Mode of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

Given its use in sm coupling reactions, it may be involved in pathways related to carbon-carbon bond formation .

Result of Action

Given its use in the preparation of tetrazoles , it may contribute to the synthesis of these heterocyclic compounds, which have various applications in medicinal chemistry.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluoro-4-hydroxybenzonitrile. For instance, the compound’s reactivity in SM coupling reactions may be affected by the presence of a palladium catalyst and the reaction conditions .

Safety and Hazards

特性

IUPAC Name |

3-bromo-5-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKJFNKASNIOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

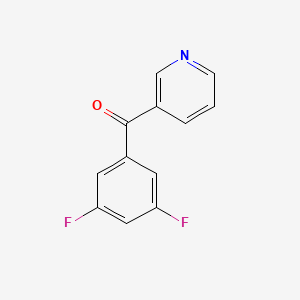

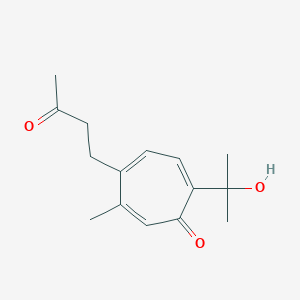

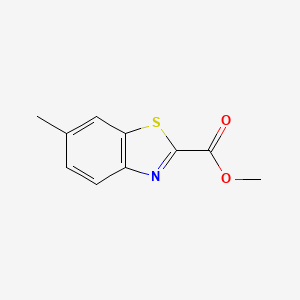

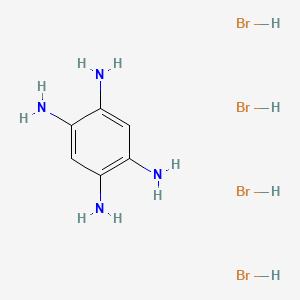

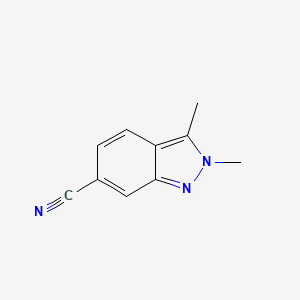

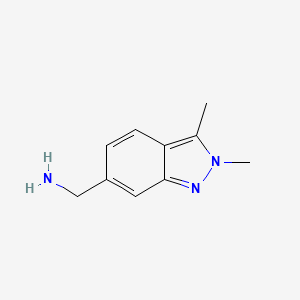

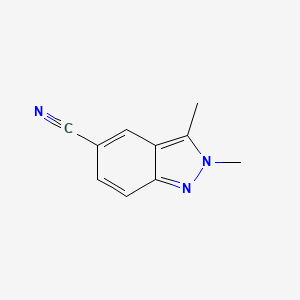

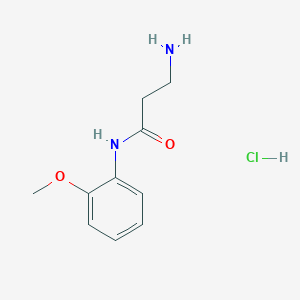

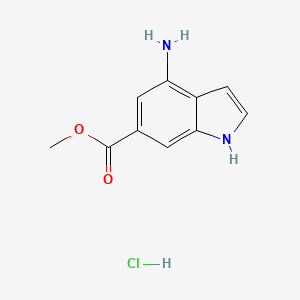

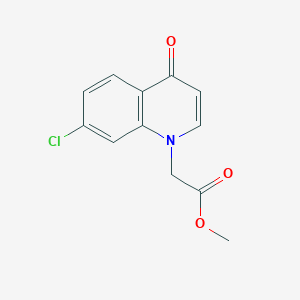

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)

![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)

![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)

![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)